Bufetolol - 53684-49-4

Bufetolol

Catalog Number: EVT-261912
CAS Number: 53684-49-4
Molecular Formula: C18H29NO4
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bufetolol is an aromatic ether.
Source

Bufetolol was first synthesized in the 1980s as part of efforts to develop more effective and selective beta-blockers. Its development was driven by the need for medications that could provide cardiovascular benefits with fewer side effects compared to non-selective beta-blockers.

Classification

Bufetolol falls under the category of beta-adrenergic blockers, specifically classified as a selective beta-1 blocker. This selectivity makes it particularly useful in treating cardiovascular conditions without significantly affecting beta-2 adrenergic receptors, which are involved in bronchial dilation.

Synthesis Analysis

Methods

The synthesis of Bufetolol can be achieved through several methods, primarily involving the reaction of specific precursor compounds. The most common synthetic route includes:

  1. Starting Materials: The synthesis typically begins with a substituted phenyl ring and an appropriate alkyl chain.
  2. Condensation Reaction: A key step involves a condensation reaction between an amine and a carbonyl compound, forming an intermediate.
  3. Reduction: This intermediate is then subjected to reduction, often using reducing agents like lithium aluminum hydride, to achieve the final beta-blocking structure.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of Bufetolol. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the reaction and confirm the structure of the final product.

Molecular Structure Analysis

Structure

Bufetolol has a complex molecular structure characterized by its beta-adrenergic blocking activity. Its chemical formula is C16H22N2O3C_{16}H_{22}N_2O_3, and its molecular weight is approximately 290.36 g/mol.

Data

The molecular structure features:

  • A phenolic ring system,
  • An aliphatic side chain,
  • An amine functional group that contributes to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Bufetolol participates in various chemical reactions typical for beta-blockers, including:

  • Acid-base reactions: Due to its amine group, Bufetolol can act as a base.
  • Nucleophilic substitutions: The presence of electron-rich centers allows for nucleophilic attack in synthetic modifications or degradation pathways.

Technical Details

Understanding these reactions is crucial for both synthetic chemists aiming to modify Bufetolol's structure for enhanced efficacy or reduced side effects and pharmacologists studying its metabolic pathways.

Mechanism of Action

Process

Bufetolol exerts its therapeutic effects primarily through selective inhibition of beta-1 adrenergic receptors located in cardiac tissues. This blockade leads to:

  1. Decreased Heart Rate: By inhibiting sympathetic stimulation, Bufetolol reduces heart rate.
  2. Reduced Myocardial Contractility: The drug decreases the force of contraction in cardiac muscles, lowering oxygen demand.

Data

Clinical studies have shown that Bufetolol effectively lowers systolic and diastolic blood pressure in hypertensive patients while minimizing adverse effects associated with non-selective beta-blockers.

Physical and Chemical Properties Analysis

Physical Properties

Bufetolol is typically presented as a white to off-white crystalline powder. It has moderate solubility in water and is stable under standard laboratory conditions.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 150°C,
  • pKa Value: Indicative of its ionization state at physiological pH,
  • Stability: Maintains integrity under varying temperatures and pH levels typical for pharmaceutical formulations.

Relevant data from stability studies indicate that Bufetolol retains efficacy over extended periods when stored properly.

Applications

Scientific Uses

Bufetolol is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure in patients.
  • Cardiac Arrhythmias Treatment: By controlling heart rate, it helps manage various arrhythmias.

Research continues into potential new applications, including its use in managing anxiety disorders due to its calming effects on heart rate and blood pressure responses during stress.

Historical Context and Research Evolution of Bufetolol

Emergence of β-Adrenoceptor Antagonists in Cardiovascular Pharmacology

The development of β-adrenoceptor antagonists (beta-blockers) represents one of the most significant advancements in 20th-century cardiovascular pharmacology. This therapeutic class emerged from Sir James Black's pioneering work at ICI Pharmaceuticals in the late 1950s, which was fundamentally motivated by the need to address angina pectoris and cardiac arrhythmias. Black's revolutionary approach stemmed from applying Ahlquist's 1948 receptor classification (α and β adrenoceptors) to clinical problems, specifically aiming to "stop the effects of adrenaline on the heart" [1] [4]. The prototypical beta-blocker, propranolol, was developed through strategic medicinal chemistry optimization of earlier compounds like pronethanol and practolol, which faced safety issues [1]. Propranolol's introduction in 1964 marked a paradigm shift, demonstrating that selective β-adrenoceptor blockade could effectively reduce cardiac workload by decreasing heart rate, contractility, and oxygen demand – the cornerstone anti-anginal mechanism [1] [4].

Table 1: Evolution of Beta-Blockers and Their Primary Indications

CompoundYear IntroducedPrimary Cardiovascular IndicationsReceptor Selectivity
PronethalolEarly 1960sAngina, ArrhythmiasNon-selective (Withdrawn)
Propranolol1964Angina, Hypertension, ArrhythmiasNon-selective
Atenolol1976Hypertension, Anginaβ1-selective
Metoprolol1978Hypertension, Heart Failureβ1-selective
Bufetolol1980sHypertension, ArrhythmiasNon-selective

The pharmacological evolution progressed from non-selective agents (blocking both β1 and β2 receptors) toward cardioselective β1-antagonists like atenolol and metoprolol, reducing bronchoconstriction risks [4] [7]. This receptor subtype selectivity became a critical design principle, driven by the understanding that β1-receptors predominated in cardiac tissue (80%), while β2-receptors mediated bronchial and vascular smooth muscle relaxation [1] [4]. By the 1980s, beta-blockers had expanded beyond angina to hypertension management, post-myocardial infarction care, and even heart failure – a previously contraindicated condition where agents like carvedilol and metoprolol succinate paradoxically improved survival by attenuating catecholamine-induced cardiotoxicity [1] [4].

Bufetolol’s Development Timeline: From Synthesis to Early Pharmacological Characterization

Chemical Synthesis and Structural Features

Bufetolol (chemical name: 1-(tert-Butylamino)-3-[2-(oxolan-2-ylmethoxy)phenoxy]propan-2-ol) emerged in the early 1980s as a structural hybrid incorporating key pharmacophores from earlier beta-blockers. Its synthesis followed established beta-blocker design principles: a propranolol-like 1-aryloxy-3-aminopropan-2-ol backbone modified with a tetrahydrofurfuryloxyphenyl aromatic system and tertiary butylamino group [10]. The synthetic pathway likely involved:

  • Epoxide Intermediate Formation: Reaction of epichlorohydrin with 2-(tetrahydrofurfuryloxy)phenol under basic conditions to yield the corresponding glycidyl ether.
  • Amination: Nucleophilic ring-opening of the epoxide with tert-butylamine, introducing the aminopropanol side chain characteristic of beta-blockers [3] [10].

This design positioned bufetolol as a non-selective β-adrenoceptor antagonist, structurally distinct from cardioselective agents due to its lack of substituent groups conferring β1-preference. The tetrahydrofurfuryl moiety potentially enhanced membrane penetration and pharmacokinetic properties compared to simpler alkyl or aryl derivatives [10].

Table 2: Bufetolol's Chemical Profile

PropertyValue/Specification
IUPAC Name1-(tert-Butylamino)-3-[2-(oxolan-2-ylmethoxy)phenoxy]propan-2-ol
Molecular FormulaC₁₈H₂₉NO₄
Molecular Weight323.433 g/mol
CAS RegistryNot specified in sources
Chemical Structure Note: Image representation based on SMILES: CC(C)(C)NCC(COC1=CC=CC=C1OCC2CCCO2)O

Early Pharmacological Characterization

Initial pharmacological studies in the 1980s established bufetolol as a potent, non-selective β-adrenoceptor antagonist. Key findings from in vitro and animal models included:

  • β-Receptor Affinity: Bufetolol demonstrated competitive inhibition of catecholamine binding at both β1 and β2 receptors. In guinea pig papillary muscle preparations, it significantly reduced the maximum upstroke velocity (dV/dt max) of action potentials – an indicator of sodium channel activity modulated by β-adrenergic stimulation. This effect was concentration-dependent and reversible, confirming membrane-stabilizing properties similar to propranolol [10].

  • Functional Antagonism: In isolated atrial and tracheal preparations, bufetolol antagonized isoproterenol-induced responses, with pA₂ values (measure of antagonist potency) comparable to established non-selective agents but lower than those of cardioselective blockers for cardiac tissues. Its effects on action potential parameters suggested additional class I antiarrhythmic activity beyond pure β-blockade [10].

  • Comparative Pharmacology: Unlike early beta-blockers with intrinsic sympathomimetic activity (ISA) like pindolol, bufetolol lacked partial agonist effects, rendering it a pure antagonist. This distinguished it from compounds like xamoterol or bucindolol, whose ISA compromised efficacy in heart failure [1] [7]. Its tertiary butyl group conferred metabolic stability, while the furfuryl ether enhanced lipophilicity, potentially facilitating central nervous system penetration for applications like anxiety or migraine prophylaxis – though these were not its primary development targets [4] [10].

Bufetolol's development reflected the era's trend toward optimizing pharmacokinetics and receptor interaction profiles within the established beta-blocker scaffold. While it did not achieve the clinical prominence of propranolol or metoprolol, its characterization contributed valuable structure-activity relationship (SAR) data, illustrating how side-chain modifications influenced receptor interaction kinetics and tissue distribution in this critical drug class [3] [10].

Properties

CAS Number

53684-49-4

Product Name

Bufetolol

IUPAC Name

1-(tert-butylamino)-3-[2-(oxolan-2-ylmethoxy)phenoxy]propan-2-ol

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C18H29NO4/c1-18(2,3)19-11-14(20)12-22-16-8-4-5-9-17(16)23-13-15-7-6-10-21-15/h4-5,8-9,14-15,19-20H,6-7,10-13H2,1-3H3

InChI Key

AKLNLVOZXMQGSI-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC2CCCO2)O

Solubility

Soluble in DMSO

Synonyms

1-tert-butylamino-3-(o-(tetrahydrofurfuryloxy)phenoxy)-2-propanol
Adobiol
bufetolol
bufetolol hydrochloride
Y 6124
Y-6124

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC2CCCO2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.